molecular formula C14H17ClN2O B1391759 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride CAS No. 173843-73-7

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Cat. No. B1391759
M. Wt: 264.75 g/mol
InChI Key: ZGDMVIICYKKJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It has an average mass of 264.751 Da and a monoisotopic mass of 264.102936 Da .


Molecular Structure Analysis

The InChI code for “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) . The canonical SMILES structure is C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 228.126263138 g/mol and its monoisotopic mass is 228.126263138 g/mol . The topological polar surface area is 41.1 Ų .

Scientific Research Applications

Catalyst for Synthesis of Quinolin-2(1H)-ones

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is utilized in the synthesis of various quinolin-2(1H)-ones. Astaneh and Rufchahi (2018) describe its application in a green, efficient procedure for preparing 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, using nanocrystalline ZnO as a catalyst in water under reflux conditions, achieving satisfactory yields (Astaneh & Rufchahi, 2018).

Antimicrobial Activity

Ashok et al. (2014) report the antimicrobial activity of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, synthesized from 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride. These compounds displayed good antibacterial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Antitubercular and Anticancer Activities

Wardell et al. (2011) explored derivatives of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride for their anti-tubercular activities. Their study revealed significant inhibitory concentrations against M. tuberculosis, indicating potential antitubercular applications (Wardell, Souza, Wardell, & Lourenço, 2011). Harishkumar et al. (2018) synthesized derivatives that exhibited considerable growth inhibition of human cancer cell lines, suggesting potential anticancer applications (Harishkumar, Nd, & Santhosha, 2018).

Safety And Hazards

In case of skin contact with “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride”, it is recommended to remove any contaminated clothing and shoes and wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

properties

IUPAC Name

1-piperidin-4-ylquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-6,12,15H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMVIICYKKJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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